Valeriandoid B

Descripción general

Descripción

Synthesis Analysis

The enzymatic synthesis of Valeriandoid B involves unique sesquiterpene synthases identified from the Valeriana officinalis plant. Through next-generation sequencing and transgenic yeast expressing identified synthases, researchers have elucidated the biosynthetic pathway leading to the production of sesquiterpenes like valerena-4,7(11)-diene, a close relative to this compound, demonstrating the intricate natural synthesis processes occurring within the valerian plant (Pyle et al., 2012).

Molecular Structure Analysis

This compound's molecular structure is characterized through comprehensive techniques such as NMR and GC-MS, providing detailed insights into its chemical backbone. The precise molecular structure facilitates understanding of its interaction within biological systems. However, specific studies detailing this compound's molecular structure were not directly found, indicating a gap in the available research.

Chemical Reactions and Properties

Research on Valeriana officinalis has primarily focused on valerenic acid and its impact on the GABA(A) receptor, showcasing the chemical reactivity and properties of valerian constituents. The sesquiterpenoid valerenic acid, for instance, has been synthesized through various chemical reactions, highlighting the complexity and potential of this compound's chemical properties (Ramharter & Mulzer, 2009).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and optical rotation, are crucial for its characterization and application in research. These properties are determined through experimental studies, though specific details on this compound were not identified in the reviewed literature, suggesting an area for future research.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group analysis, of this compound contribute to its biological activity and pharmacological potential. Studies on valerian extracts demonstrate the complex interactions of its chemical constituents with biological receptors, providing a foundation for understanding this compound's chemical properties (Yuan et al., 2004).

Aplicaciones Científicas De Investigación

Efectos sedantes e hipnóticos

Valeriandoid B contribuye a los efectos sedantes e hipnóticos de las especies de Valeriana. Estos efectos son beneficiosos para tratar la insomnia y promover la calidad del sueño. El compuesto interactúa con el sistema neurotransmisor GABA, que juega un papel clave en la inducción del sueño y la relajación {svg_1}.

Propiedades ansiolíticas

Las investigaciones sugieren que this compound tiene propiedades ansiolíticas, lo que lo hace útil para reducir la ansiedad. Esta aplicación es particularmente relevante en el contexto de la medicina tradicional, donde los extractos de Valeriana se han utilizado para calmar la mente y aliviar los síntomas de la ansiedad {svg_2}.

Actividades antiespasmódicas y analgésicas

This compound exhibe actividades antiespasmódicas y analgésicas, que pueden aliviar los espasmos musculares y el dolor. Esto lo convierte en un posible candidato para desarrollar tratamientos para afecciones asociadas con la tensión muscular y el dolor {svg_3}.

Efectos neuroprotectores

Los efectos neuroprotectores de this compound son significativos para la salud neurológica. Puede ofrecer protección contra enfermedades neurodegenerativas y mejorar las funciones cognitivas al proteger las células neuronales del daño {svg_4}.

Efectos antiinflamatorios e inmunomoduladores

This compound ha demostrado potencial en la modulación de la respuesta inmune y la exhibición de efectos antiinflamatorios. Estas propiedades son cruciales para tratar diversas enfermedades inflamatorias y regular la actividad del sistema inmunitario {svg_5}.

Beneficios del sistema cardiovascular

Los beneficios cardiovasculares de this compound incluyen mejorar la salud del corazón y la circulación. Puede contribuir al tratamiento de enfermedades cardiovasculares al mejorar la función cardíaca y la salud vascular {svg_6}.

Safety and Hazards

Mecanismo De Acción

Mode of Action

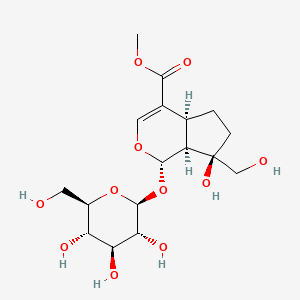

It is known that the compound is an iridoid, a class of secondary metabolites present in a wide variety of plants and are known for their diverse pharmacological activities .

Biochemical Pathways

Iridoids, the class of compounds to which Valeriandoid B belongs, are known to have a wide range of biological activities, including anti-inflammatory, hepatoprotective, anti-tumor, and antimicrobial effects

Result of Action

As an iridoid, it may share some of the known effects of this class of compounds, such as anti-inflammatory and antimicrobial activities . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity. Future research will need to investigate these factors to optimize the use of this compound.

Propiedades

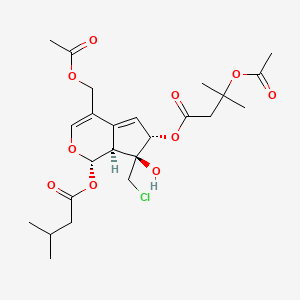

IUPAC Name |

[(1S,6S,7S,7aS)-4-(acetyloxymethyl)-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-acetyloxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClO10/c1-13(2)7-19(28)34-22-21-17(16(11-32-22)10-31-14(3)26)8-18(24(21,30)12-25)33-20(29)9-23(5,6)35-15(4)27/h8,11,13,18,21-22,30H,7,9-10,12H2,1-6H3/t18-,21+,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWTVFWINSHGLS-STCFVSJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C2C(=CC(C2(CCl)O)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@H]2C(=C[C@@H]([C@@]2(CCl)O)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.